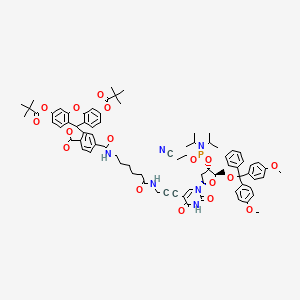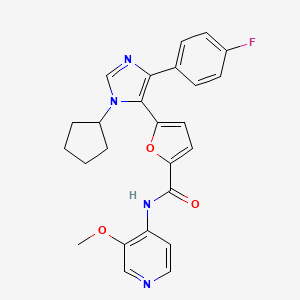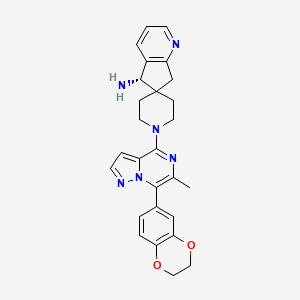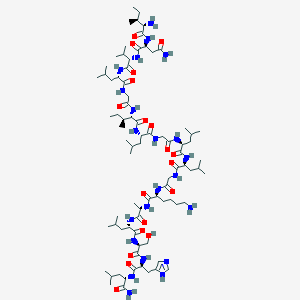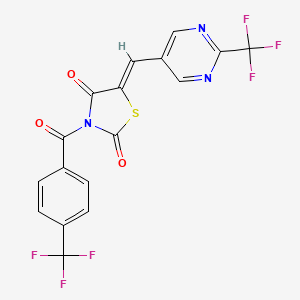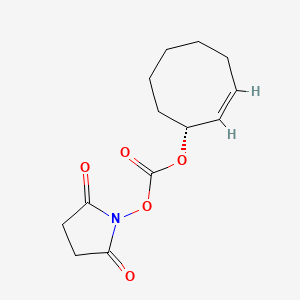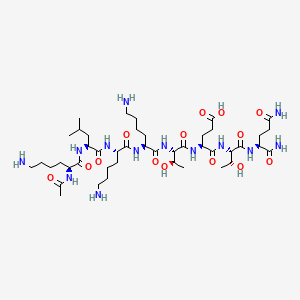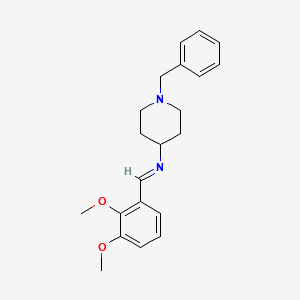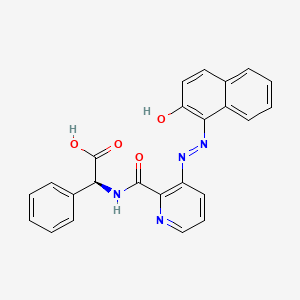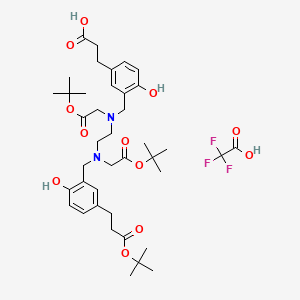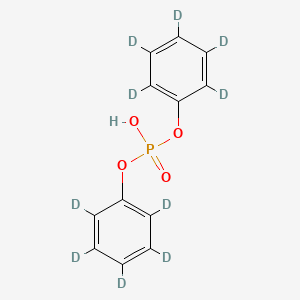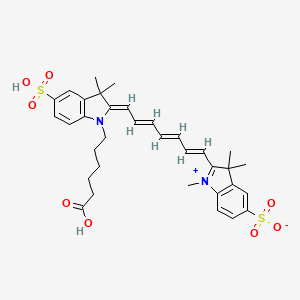
Moexipril-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Moexipril-d3 is a deuterated form of Moexipril, an orally active inhibitor of angiotensin-converting enzyme (ACE). This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Moexipril. The deuterium labeling helps in tracing the compound in biological systems without altering its pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Moexipril-d3 involves the incorporation of deuterium atoms into the Moexipril molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for the analysis and validation of the final product .
化学反应分析
Types of Reactions: Moexipril-d3 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the formation of Moexiprilat-d3, the active form of the compound .
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation: Can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the use of reducing agents like sodium borohydride or lithium aluminum hydride
Major Products: The primary product of hydrolysis is Moexiprilat-d3. Oxidation and reduction reactions may yield various intermediates and by-products depending on the specific reagents and conditions used .
科学研究应用
Moexipril-d3 is extensively used in scientific research for the following applications:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Moexipril in various biological matrices.
Drug Development: Used in the development and validation of analytical methods for the quantification of Moexipril and its metabolites in pharmaceutical formulations.
Medical Research: Investigated for its potential neuroprotective and antihypertensive effects
作用机制
Moexipril-d3, like its non-deuterated counterpart, is a prodrug that is hydrolyzed to Moexiprilat-d3. Moexiprilat-d3 inhibits the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, Moexiprilat-d3 reduces blood pressure and exerts antihypertensive effects .
Molecular Targets and Pathways:
Angiotensin-Converting Enzyme (ACE): The primary target of Moexiprilat-d3.
Renin-Angiotensin System: The pathway involved in the regulation of blood pressure and fluid balance
相似化合物的比较
Lisinopril: Another ACE inhibitor used for treating hypertension and heart failure.
Enalapril: A widely used ACE inhibitor with similar pharmacological properties.
Ramipril: Known for its long-acting effects in the management of hypertension.
Uniqueness of Moexipril-d3: this compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms enhance the stability of the compound, making it a valuable tool in scientific research .
属性
分子式 |
C27H34N2O7 |
|---|---|
分子量 |
501.6 g/mol |
IUPAC 名称 |
(3S)-6,7-dimethoxy-2-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i2D3 |
InChI 键 |
UWWDHYUMIORJTA-LMBXQCNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC |
规范 SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


